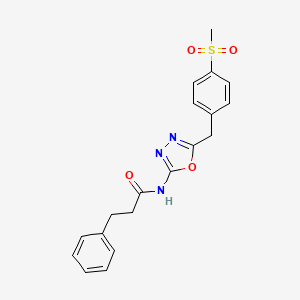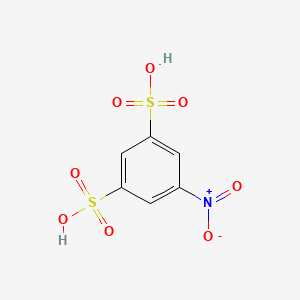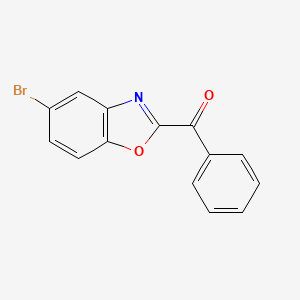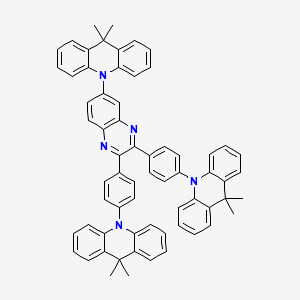
1,2-Dibromofluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromofluoranthene is a polycyclic aromatic hydrocarbon (PAH) derivative It is a brominated compound of fluoranthene, which is known for its rigid planar structure and aromatic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dibromofluoranthene can be synthesized through a bromination reaction of fluoranthene. The typical procedure involves the reaction of fluoranthene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the 1,2-positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine and other hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dibromofluoranthene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and phosphine ligands.
Major Products Formed
Substitution: Formation of fluoranthene derivatives with various functional groups.
Oxidation: Formation of fluoranthene quinones and other oxygenated products.
Coupling: Formation of extended polycyclic aromatic hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromofluoranthene has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials, including graphene nanoribbons and other carbon-based nanostructures.
Organic Chemistry: Employed in the synthesis of complex organic molecules and as a building block for polycyclic aromatic compounds.
Environmental Studies: Studied for its behavior and transformation in the environment, particularly in the context of pollution and remediation.
Biological Research: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 1,2-dibromofluoranthene involves its ability to undergo various chemical transformations. For example, in coupling reactions on gold surfaces, the compound undergoes debromination followed by radical coupling to form larger polycyclic structures. The reaction pathways and energy barriers are influenced by the substrate and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dibromotetrafluoroethane: Another brominated compound with different chemical properties and applications.
3,8-Dibromofluoranthene: A similar compound with bromine atoms at different positions on the fluoranthene ring.
Uniqueness
1,2-Dibromofluoranthene is unique due to its specific bromination pattern, which influences its reactivity and potential applications. Its ability to participate in selective substitution and coupling reactions makes it a valuable compound in synthetic organic chemistry and materials science.
Eigenschaften
CAS-Nummer |
89298-78-2 |
|---|---|
Molekularformel |
C16H8Br2 |
Molekulargewicht |
360.04 g/mol |
IUPAC-Name |
1,2-dibromofluoranthene |
InChI |
InChI=1S/C16H8Br2/c17-13-8-9-4-3-7-11-10-5-1-2-6-12(10)15(14(9)11)16(13)18/h1-8H |
InChI-Schlüssel |
NANMFPDQTLMPNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=CC(=C(C2=C43)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline](/img/structure/B14134622.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)pivalamide](/img/structure/B14134632.png)





![3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(naphthalen-1-yl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14134675.png)
![N~1~-[(E)-(4-chlorophenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14134678.png)
![3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol](/img/structure/B14134687.png)

![3-methoxy-N'-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide](/img/structure/B14134705.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(6-ethyl-1,3-benzothiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B14134711.png)
